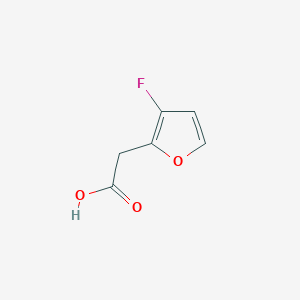

2-(3-Fluorofuran-2-yl)acetic acid

Description

2-(3-Fluorofuran-2-yl)acetic acid is a fluorinated derivative of acetic acid featuring a furan ring substituted with a fluorine atom at the 3-position. For instance, fluorinated benzofuran acetic acid derivatives, such as 2-(5-Fluoro-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid (), exhibit planar aromatic systems with carboxyl groups that facilitate intermolecular hydrogen bonding, forming centrosymmetric dimers . These structural motifs are critical in determining physicochemical properties and biological interactions.

Properties

Molecular Formula |

C6H5FO3 |

|---|---|

Molecular Weight |

144.10 g/mol |

IUPAC Name |

2-(3-fluorofuran-2-yl)acetic acid |

InChI |

InChI=1S/C6H5FO3/c7-4-1-2-10-5(4)3-6(8)9/h1-2H,3H2,(H,8,9) |

InChI Key |

CKDNMZOPYTZDOI-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1F)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Fluorofuran-2-yl)acetic acid can be achieved through several methods. One common approach involves the fluorination of furan derivatives followed by acetic acid substitution. For instance, the fluorination of 2-furylacetic acid using a fluorinating agent such as Selectfluor can yield the desired product under controlled conditions.

Industrial Production Methods: Industrial production of this compound typically involves continuous-flow, gas-phase synthesis. This method utilizes bio-based 2-methyl furoate and acetic acid over a zirconium dioxide catalyst at elevated temperatures (around 350°C) to achieve high selectivity and conversion rates .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Fluorofuran-2-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the furan ring to a tetrahydrofuran ring.

Substitution: Electrophilic substitution reactions can occur at the furan ring, especially at positions adjacent to the fluorine atom.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Electrophilic reagents such as bromine or chlorine can be used under mild conditions.

Major Products:

Oxidation: 3-Fluorofuran-2-carboxylic acid.

Reduction: 2-(3-Fluorotetrahydrofuran-2-yl)acetic acid.

Substitution: Halogenated derivatives of the furan ring.

Scientific Research Applications

2-(3-Fluorofuran-2-yl)acetic acid has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 2-(3-Fluorofuran-2-yl)acetic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s reactivity and binding affinity to enzymes and receptors. The acetic acid moiety facilitates its incorporation into metabolic pathways, leading to various biochemical effects. The compound’s unique structure allows it to participate in diverse chemical reactions, making it a versatile tool in research and industry .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Phenylacetic Acids

- 2-(4-Fluoro-2-methylphenyl)acetic acid (CAS 407640-40-8) and 2-(3-Fluoro-4-methylphenyl)acetic acid (CAS 261951-74-0) (): Structural Differences: Replace the furan ring with a fluorinated benzene ring. The methyl group enhances lipophilicity, while fluorine’s electron-withdrawing effect increases acidity compared to non-fluorinated analogs. Similarity Score: 0.98 (indicative of high structural overlap but distinct substitution patterns).

2-(3-Fluorophenyl)-2-oxoacetic acid (CAS 79477-87-5) ():

- Features a ketone group instead of a carboxylic acid chain, reducing hydrogen-bonding capacity but enhancing electrophilicity for nucleophilic reactions.

Heterocyclic Fluorinated Acetic Acids

- 2-Fluoro-2-(3-methylthiophen-2-yl)acetic acid (CAS 1519752-49-8) (): Substitutes furan with a thiophene ring. Molecular Formula: C₇H₇FO₂S; Molecular Weight: 174.19 g/mol.

(3'-Fluoro-biphenyl-2-yl)-acetic acid (CAS 669713-85-3) ():

- Incorporates a biphenyl system, enabling extended π-π stacking interactions. The fluorine atom at the 3'-position sterically hinders rotational freedom, influencing conformational stability.

Fluorinated Benzofuran Acetic Acids

- 2-(5-Fluoro-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid (): Crystal Structure: Forms centrosymmetric dimers via O—H⋯O hydrogen bonds (d = 1.82 Å, θ = 169°). Additional stabilization via C—H⋯F interactions (d = 2.52 Å). Melting Point: Not reported, but analogous compounds (e.g., 2-(5-Cyclohexyl-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid) melt at 423–424 K .

2-(5-Cyclohexyl-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid ():

- Exhibits chair conformation in the cyclohexyl group and planar benzofuran rings. Hydrogen-bonded dimers stack along the b-axis via C—H⋯π interactions (d = 3.30 Å).

Table 1: Key Properties of Selected Compounds

Acidity and Reactivity

- Fluorine’s electron-withdrawing effect increases the acidity of the carboxylic acid group (pKa ~2.5–3.5 for fluorinated analogs vs. ~4.76 for acetic acid) .

- Thiophene and furan derivatives exhibit lower acidity than benzene analogs due to aromatic ring electron donation .

Crystallographic Behavior

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.